Cas no 2228545-93-3 (2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine)

2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine 化学的及び物理的性質
名前と識別子
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- 2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine
- 2228545-93-3
- EN300-1954830
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- インチ: 1S/C9H16F3N/c1-2-8(4-3-5-8)7(6-13)9(10,11)12/h7H,2-6,13H2,1H3
- InChIKey: YIISHKXJPLJCFG-UHFFFAOYSA-N
- ほほえんだ: FC(C(CN)C1(CC)CCC1)(F)F
計算された属性
- せいみつぶんしりょう: 195.12348400g/mol
- どういたいしつりょう: 195.12348400g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1954830-10.0g |
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine |
2228545-93-3 | 10g |
$8680.0 | 2023-05-23 | ||
Enamine | EN300-1954830-0.5g |
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine |
2228545-93-3 | 0.5g |
$1938.0 | 2023-09-17 | ||
Enamine | EN300-1954830-0.1g |
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine |
2228545-93-3 | 0.1g |
$1777.0 | 2023-09-17 | ||
Enamine | EN300-1954830-5g |
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine |
2228545-93-3 | 5g |
$5854.0 | 2023-09-17 | ||
Enamine | EN300-1954830-1.0g |
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine |
2228545-93-3 | 1g |
$2019.0 | 2023-05-23 | ||
Enamine | EN300-1954830-1g |
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine |
2228545-93-3 | 1g |
$2019.0 | 2023-09-17 | ||
Enamine | EN300-1954830-0.25g |
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine |
2228545-93-3 | 0.25g |
$1858.0 | 2023-09-17 | ||
Enamine | EN300-1954830-2.5g |
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine |
2228545-93-3 | 2.5g |
$3957.0 | 2023-09-17 | ||
Enamine | EN300-1954830-5.0g |
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine |
2228545-93-3 | 5g |
$5854.0 | 2023-05-23 | ||
Enamine | EN300-1954830-0.05g |
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine |
2228545-93-3 | 0.05g |
$1696.0 | 2023-09-17 |
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine 関連文献
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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6. Book reviews
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 2228545-93-3 and Product Name: 2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine
The compound identified by the CAS number 2228545-93-3 and the product name 2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a subject of considerable interest in both academic research and industrial applications. The structural framework of this molecule incorporates a 1-ethylcyclobutyl side chain and a trifluoropropan-1-amine backbone, which together contribute to its distinctive chemical behavior and potential biological activity.
Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their ability to enhance metabolic stability, binding affinity, and overall pharmacological efficacy. The presence of three fluorine atoms in the trifluoropropan-1-amine moiety is particularly noteworthy, as it introduces a high degree of electron-withdrawing inductive effect that can significantly influence the compound's reactivity and interactions with biological targets. This feature has been extensively explored in the development of novel therapeutic agents, where fluorine substitution is often employed to optimize drug-like properties.
The 1-ethylcyclobutyl group in the molecular structure adds another layer of complexity, contributing to steric hindrance and altering the electronic distribution around the molecule. Such structural modifications are frequently employed to fine-tune pharmacokinetic profiles, including bioavailability and target specificity. In recent years, there has been a growing emphasis on understanding how these structural features interact with biological systems at a molecular level, leading to more rational drug design approaches.
One of the most compelling aspects of this compound is its potential application in the development of bioactive molecules. The combination of the 1-ethylcyclobutyl group and the trifluorinated amine moiety suggests that it may exhibit properties suitable for use as an intermediate in synthesizing more complex pharmacophores. Researchers have been particularly interested in exploring its utility as a building block for small-molecule inhibitors targeting various enzymatic pathways. For instance, preliminary computational studies have indicated that this compound might interact with certain proteases involved in inflammatory responses, offering a promising avenue for further investigation.
Advances in synthetic methodologies have also played a crucial role in facilitating the exploration of compounds like 2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and fluorochemical synthesis protocols have enabled chemists to construct complex molecular architectures with greater precision and efficiency. These advancements have not only accelerated the discovery process but also allowed for the rapid optimization of key structural features to enhance biological activity.
In addition to its synthetic appeal, this compound has garnered attention for its potential role in addressing unmet medical needs. The pharmaceutical industry is increasingly seeking novel molecules that can modulate biological processes through unique mechanisms of action. The structural motifs present in 2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine align well with this trend, as they offer a combination of steric and electronic properties that could be leveraged to develop next-generation therapeutics.
From a computational chemistry perspective, the study of this compound has provided valuable insights into how structural modifications influence molecular interactions. Techniques such as molecular dynamics simulations and quantum mechanical calculations have been employed to model the behavior of this molecule both in isolation and within complex biological systems. These studies have revealed that subtle changes in its structure can significantly impact its binding affinity and selectivity for target proteins.
The potential applications of 2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine extend beyond traditional pharmaceuticals. Its unique chemical properties make it a promising candidate for use in agrochemicals and specialty chemicals, where similar structural motifs are often employed to develop compounds with enhanced stability and bioactivity. As research continues to uncover new uses for this molecule, its significance in various scientific disciplines is likely to grow.
In conclusion, the compound with CAS number 2228545-93-3, known chemically as 2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine, represents a compelling example of how structural innovation can drive advancements in medicinal chemistry. Its unique combination of fluorinated functional groups and cycloalkyl side chains provides a rich foundation for further exploration into its biological activities and potential applications. As research progresses, it is anticipated that this molecule will continue to attract attention from both academic researchers and industry professionals seeking novel chemical entities for drug discovery.
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